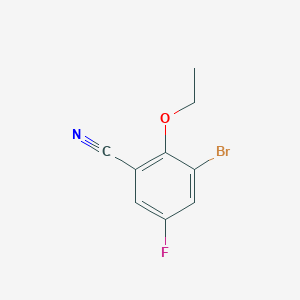
3-Bromo-2-ethoxy-5-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-ethoxy-5-fluorobenzonitrile is an organic compound with the molecular formula C9H7BrFNO It is a derivative of benzonitrile, featuring bromine, ethoxy, and fluorine substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-ethoxy-5-fluorobenzonitrile typically involves the bromination, fluorination, and ethoxylation of benzonitrile derivatives. One common method includes the use of 3-fluorobenzonitrile as a starting material, which undergoes bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to introduce the bromine atom . The ethoxy group can be introduced through a nucleophilic substitution reaction using ethoxide ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and ethoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to introduce the ethoxy group under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-ethoxy-5-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling reactions are commonly used to form biaryl compounds.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Boronic acids or esters are used as coupling partners in the presence of palladium catalysts and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted benzonitrile derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
3-Bromo-2-ethoxy-5-fluorobenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the synthesis of bioactive molecules for pharmaceutical research.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-ethoxy-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in pharmaceutical research, the compound may inhibit or activate certain enzymes, leading to therapeutic effects. The exact molecular pathways and targets can vary based on the specific bioactive molecule synthesized from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-fluorobenzonitrile: Similar in structure but lacks the ethoxy group, making it less versatile in certain synthetic applications.
3-Bromo-5-ethoxy-4-methoxybenzonitrile: Contains an additional methoxy group, which can alter its reactivity and applications.
5-Bromo-2-fluorobenzonitrile: Another similar compound with different substitution patterns, affecting its chemical properties and uses.
Uniqueness
3-Bromo-2-ethoxy-5-fluorobenzonitrile is unique due to the presence of both ethoxy and fluorine substituents, which provide distinct reactivity and enable selective functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.
Propriétés
Formule moléculaire |
C9H7BrFNO |
|---|---|
Poids moléculaire |
244.06 g/mol |
Nom IUPAC |
3-bromo-2-ethoxy-5-fluorobenzonitrile |
InChI |
InChI=1S/C9H7BrFNO/c1-2-13-9-6(5-12)3-7(11)4-8(9)10/h3-4H,2H2,1H3 |
Clé InChI |
OVSZDOUFOMFLAS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1Br)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13910947.png)
![O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13910953.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride](/img/structure/B13910970.png)





![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)


![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)


